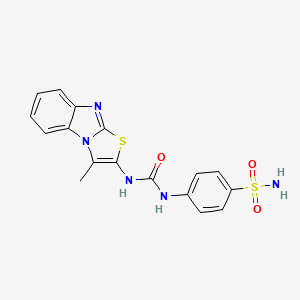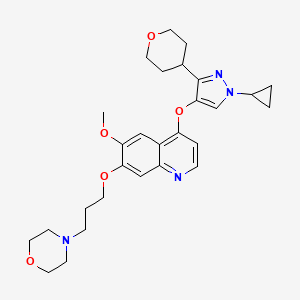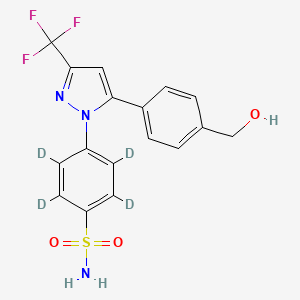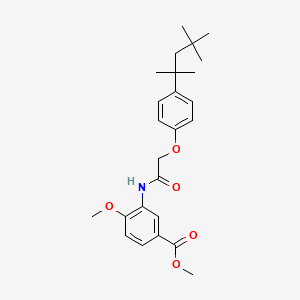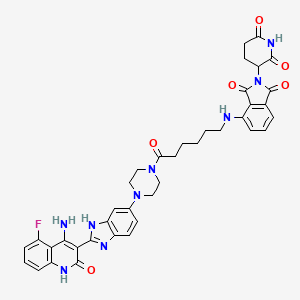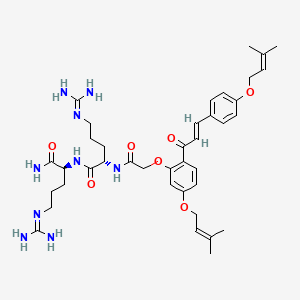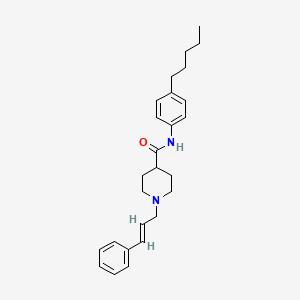
Keap1-Nrf2-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Keap1-Nrf2-IN-4 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its role in modulating the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense against oxidative and electrophilic stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Keap1-Nrf2-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
Keap1-Nrf2-IN-4 has numerous applications in scientific research:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors.
Biology: Investigated for its role in cellular defense mechanisms against oxidative stress.
Medicine: Explored as a potential therapeutic agent for diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of antioxidant formulations and protective agents.
Mecanismo De Acción
Keap1-Nrf2-IN-4 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and degradation. This compound disrupts this interaction, allowing Nrf2 to translocate to the nucleus, where it activates the expression of antioxidant and cytoprotective genes. This pathway plays a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- Keap1-Nrf2-IN-1
- Keap1-Nrf2-IN-2
- Keap1-Nrf2-IN-3
Uniqueness
Keap1-Nrf2-IN-4 is unique due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. Compared to other similar compounds, it has shown superior efficacy in activating the Nrf2 pathway and providing cytoprotection against oxidative stress .
Propiedades
Fórmula molecular |
C26H34N2O |
|---|---|
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
N-(4-pentylphenyl)-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H34N2O/c1-2-3-5-9-23-13-15-25(16-14-23)27-26(29)24-17-20-28(21-18-24)19-8-12-22-10-6-4-7-11-22/h4,6-8,10-16,24H,2-3,5,9,17-21H2,1H3,(H,27,29)/b12-8+ |
Clave InChI |
UZQSNIXFIVEVET-XYOKQWHBSA-N |
SMILES isomérico |
CCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES canónico |
CCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


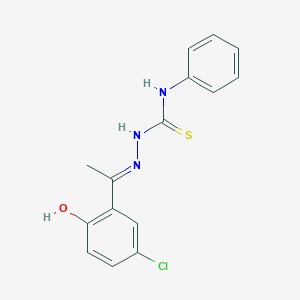
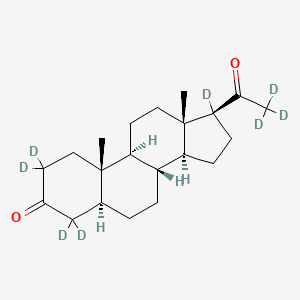
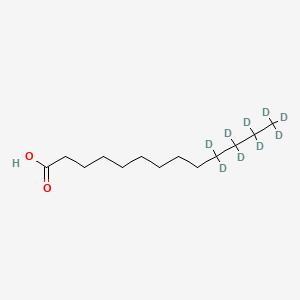
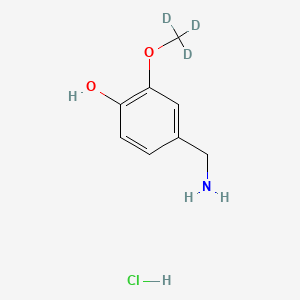
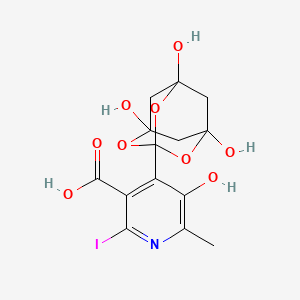
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
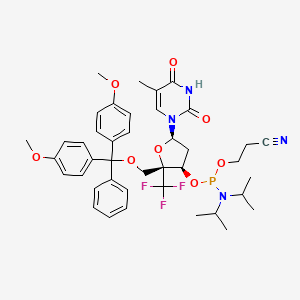
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
